Tris((1H-imidazol-2-yl)methyl)amine
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Overview
Description
Tris((1H-imidazol-2-yl)methyl)amine is a compound that features a tripodal ligand structure with three imidazole groups attached to a central amine. This compound is known for its ability to coordinate with various metal ions, making it a valuable ligand in coordination chemistry. The imidazole groups provide nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris((1H-imidazol-2-yl)methyl)amine typically involves the reaction of imidazole with formaldehyde and ammonia or a primary amine. One common method is the Mannich reaction, where imidazole reacts with formaldehyde and a primary amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tris((1H-imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., Ni(II), Cu(II)) in aqueous or organic solvents.
Substitution Reactions: Halogenated compounds and bases in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with various geometries.
Substituted Imidazoles: Products with modified imidazole rings.
Oxidized or Reduced Species: Depending on the redox conditions.
Scientific Research Applications
Tris((1H-imidazol-2-yl)methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a biomimetic ligand, mimicking the coordination environment of metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Mechanism of Action
The mechanism of action of Tris((1H-imidazol-2-yl)methyl)amine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the imidazole rings donate electron pairs to the metal ions, forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction or application .
Comparison with Similar Compounds
Similar Compounds
Tris((1H-benzo[d]imidazol-2-yl)methyl)amine: Similar structure but with benzimidazole groups.
Tris((1H-pyrazol-1-yl)methyl)amine: Contains pyrazole rings instead of imidazole.
Tris((1H-triazol-1-yl)methyl)amine: Features triazole rings.
Uniqueness
Tris((1H-imidazol-2-yl)methyl)amine is unique due to its specific coordination properties and the electronic characteristics of the imidazole rings. These properties make it particularly effective in forming stable metal complexes and participating in a wide range of chemical reactions. Its versatility and stability distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H15N7 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N,N-bis(1H-imidazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H15N7/c1-2-14-10(13-1)7-19(8-11-15-3-4-16-11)9-12-17-5-6-18-12/h1-6H,7-9H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
LFIWZYMSAHCGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CN(CC2=NC=CN2)CC3=NC=CN3 |
Origin of Product |
United States |
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